Cas no 20173-75-5 (N-benzyl-n-methylpyridin-2-amine)

N-benzyl-n-methylpyridin-2-amine structure
20173-75-5 structure
Product Name:N-benzyl-n-methylpyridin-2-amine
Numero CAS:20173-75-5
MF:C13H14N2
MW:198.263662815094
CID:1391692
PubChem ID:251431
Update Time:2025-04-20

N-benzyl-n-methylpyridin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-benzyl-n-methylpyridin-2-amine
    • N-BENZYL-N-METHYL-PYRIDIN-2-AMINE
    • N-benzyl-N-methyl-2-aminopyridine
    • C15141
    • UNII-RG6040NYHJ
    • SureCN4747138
    • CTK1A4453
    • N-(Phenylmethyl)-N-methyl-2-pyridinamine
    • benzylpyridin-2-yl methylamine
    • AC1L5JU4
    • N-benzyl-N-methyl-N-(2-pyridyl)amine
    • 2-(N-benzyl-N-methylamino)pyridine
    • AC1Q4X3X
    • N-methyl-N-(2-pyridinyl)-benzylamine
    • 2-(N-benzyl-N-methyl)aminopyridine
    • N-benzyl-N-methyl-2-pyridylamine
    • N-BENZYL-N-METHYL-PYRIDIN-2-AMINE; N-benzyl-N-methyl-2-aminopyridine; C15141; UNII-RG6040NYHJ; SureCN4747138; CTK1A4453; N-(Phenylmethyl)-N-methyl-2-pyridinamine; benzylpyridin-2-yl methylamine; AC1L5JU4; N-benzyl-N-methyl-N-(2-pyridyl)amine; 2-(N-benzyl-N-methylamino)pyridine; AC1Q4X3X; N-methyl-N-(2-pyridinyl)-benzylamine; 2-(N-benzyl-N-methyl)aminopyridine; N-benzyl-N-methyl-2-pyridylamine;
    • N-methyl-N-(phenylmethyl)pyridin-2-amine
    • 2-(BENZYL(METHYL)AMINO)PYRIDINE
    • NSC 71807
    • N'-Benzyl-N'-methyl-2-aminopyridine
    • 20173-75-5
    • DTXSID30174006
    • Z31196503
    • N-methyl-N-(phenylmethyl)-2-pyridinamine
    • MFCD31699981
    • SCHEMBL4747138
    • 2-(BENZYLMETHYLAMINO)PYRIDINE
    • A816614
    • RG6040NYHJ
    • NSC71807
    • AKOS027557848
    • Q27148781
    • 2122799-85-1
    • N-pyridyl-N-benzyl methylamine
    • PYRIDINE, 2-(BENZYLMETHYLAMINO)-
    • CHEBI:79659
    • NSC-71807
    • HS-6636
    • SY246283
    • 2-Pyridinamine, N-methyl-N-(phenylmethyl)-
    • N-Benzyl-N-methyl-2-pyridinamine-3-D
    • Inchi: 1S/C13H14N2/c1-15(13-9-5-6-10-14-13)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
    • Chiave InChI: RVIFMDAMYNWNJV-UHFFFAOYSA-N
    • Sorrisi: N(C)(C1C=CC=CN=1)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 198.11582
  • Massa monoisotopica: 198.115698455g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 16.1Ų

Proprietà sperimentali

  • PSA: 16.13
  • LogP: 2.71800
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti